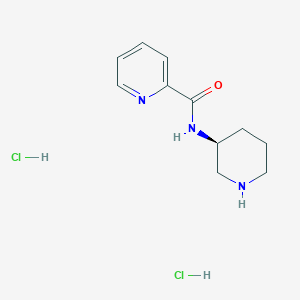

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride

Description

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chiral pyridine-carboxamide derivative featuring a piperidin-3-yl group linked via an amide bond to the pyridine ring. The (S)-configuration at the piperidine nitrogen and the dihydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and biochemical research.

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBFBBEEZMCAB-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with (S)-3-aminopiperidine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce piperidine-3-ylmethanol derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride with structurally analogous pyridine-carboxamide derivatives from the 2017 Catalog of Pyridine Compounds and other sources.

Structural and Functional Insights:

Heterocyclic Moieties :

- The target compound incorporates a piperidine ring, whereas analogs like N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl feature pyrrolidine, which alters steric and electronic properties .

- The spirocyclic compound in demonstrates significantly higher complexity, with multiple fused rings and fluorine substituents enhancing metabolic stability .

Substituent Effects: Halogens (Cl, I) in catalog compounds (e.g., HB180 series) improve electrophilic reactivity, facilitating cross-coupling reactions . The dihydrochloride salt in the target compound likely enhances aqueous solubility compared to non-salt forms like HB180 derivatives.

Biological Activity

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been studied for its potential role in inhibiting the release of pro-inflammatory cytokines such as IL-1β, which is pivotal in inflammatory responses .

In Vitro Studies

- Cytokine Inhibition :

- Receptor Binding :

- Binding assays indicated that the compound interacts with specific receptors involved in neurotransmitter modulation, suggesting its potential application in treating neurodegenerative diseases.

In Vivo Studies

- Animal Models :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide | Piperidine and pyridine structure | Inhibits IL-1β release |

| (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide | Similar structure | Modulates neurotransmitter systems |

| 3-(Piperidin-2-yl)pyridine | Variation in piperidine position | Neurotransmitter modulation |

| N-(Piperidin-4-yl)pyridine | Different piperidine substitution | Antidepressant properties |

Case Studies and Research Findings

- Cancer Therapy Potential :

-

Neurodegenerative Disease Applications :

- Research has shown that this compound can influence neurotransmitter systems, making it a candidate for further exploration in the treatment of neurodegenerative disorders like Alzheimer's disease.

Q & A

Q. How does the bioactivity profile of this compound compare to pyrimidine- or furan-containing analogs (e.g., 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.